molecular formula C14H28N2OS4 B14739155 Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) CAS No. 5347-21-7

Oxydiethane-2,1-diyl bis(diethylcarbamodithioate)

Katalognummer: B14739155
CAS-Nummer: 5347-21-7
Molekulargewicht: 368.7 g/mol
InChI-Schlüssel: BIOMWKOSLJQECS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) is a chemical compound known for its unique structure and properties It is often used in various scientific research applications due to its ability to interact with different molecular targets and pathways

Vorbereitungsmethoden

The synthesis of oxydiethane-2,1-diyl bis(diethylcarbamodithioate) typically involves a single-step condensation reaction. One common method involves coupling benzil and substituted aldehyde using ethanolic ammonium acetate . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanolic ammonium acetate and other specific catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different chemosensors when reacted with specific metal ions .

Wissenschaftliche Forschungsanwendungen

Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) has a wide range of scientific research applications. In chemistry, it is used as a chemosensor for the selective detection of metal ions such as copper and mercury . In biology, it can be used to study the interactions between metal ions and biological molecules. In medicine, it has potential applications in the development of diagnostic tools and therapeutic agents. In industry, it is used in the production of various chemical products and materials.

Vergleich Mit ähnlichen Verbindungen

Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) can be compared with other similar compounds, such as diethylene glycol dimethacrylate and other bis(diethylcarbamodithioate) derivatives . These compounds share similar structural features but may differ in their specific applications and properties. For example, diethylene glycol dimethacrylate is commonly used in polymer chemistry, while oxydiethane-2,1-diyl bis(diethylcarbamodithioate) is more specialized for use as a chemosensor .

Conclusion

Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it valuable in fields such as chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers develop new applications and optimize existing ones.

Eigenschaften

CAS-Nummer

5347-21-7

Molekularformel

C14H28N2OS4

Molekulargewicht

368.7 g/mol

IUPAC-Name

2-[2-(diethylcarbamothioylsulfanyl)ethoxy]ethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C14H28N2OS4/c1-5-15(6-2)13(18)20-11-9-17-10-12-21-14(19)16(7-3)8-4/h5-12H2,1-4H3

InChI-Schlüssel

BIOMWKOSLJQECS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=S)SCCOCCSC(=S)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.